

Unveiling the Solid-State Architecture of 1,8-Dimethoxyanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: **1,8-Dimethoxyanthraquinone**

Cat. No.: **B191110**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,8-Dimethoxyanthraquinone**, a compound of interest in medicinal chemistry and materials science. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and explores its known biological context.

Core Crystallographic Data

The crystal structure of **1,8-Dimethoxyanthraquinone** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear and concise reference. This data is essential for understanding the molecule's solid-state conformation, packing, and potential intermolecular interactions, which are critical for computational modeling, polymorph screening, and structure-activity relationship studies.

Table 1: Crystal Data and Structure Refinement for **1,8-Dimethoxyanthraquinone**

| Parameter | Value |
|------------------------|--|
| CCDC Number | 227837 |
| Empirical Formula | C ₁₆ H ₁₂ O ₄ |
| Formula Weight | 268.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P ₂ 1/n |
| Unit Cell Dimensions | |
| a | 7.915(2) Å |
| b | 10.597(2) Å |
| c | 14.743(3) Å |
| α | 90° |
| β | 96.63(3)° |
| γ | 90° |
| Volume | 1228.3(5) Å ³ |
| Z | 4 |
| Calculated Density | 1.451 Mg/m ³ |
| Absorption Coefficient | 0.108 mm ⁻¹ |
| F(000) | 560 |

Table 2: Selected Bond Lengths for **1,8-Dimethoxyanthraquinone**

| Bond | Length (Å) |
|-------------|------------|
| O(1)-C(1) | 1.362(2) |
| O(2)-C(8) | 1.363(2) |
| O(3)-C(9) | 1.222(2) |
| O(4)-C(10) | 1.221(2) |
| O(1)-C(15) | 1.429(3) |
| O(2)-C(16) | 1.431(3) |
| C(9)-C(11) | 1.484(3) |
| C(9)-C(14) | 1.485(3) |
| C(10)-C(12) | 1.484(3) |
| C(10)-C(13) | 1.486(3) |

Table 3: Selected Bond Angles for **1,8-Dimethoxyanthraquinone**

| Atoms | Angle (°) |
|-------------------|-----------|
| C(1)-O(1)-C(15) | 117.8(2) |
| C(8)-O(2)-C(16) | 117.7(2) |
| O(3)-C(9)-C(11) | 120.9(2) |
| O(3)-C(9)-C(14) | 120.8(2) |
| C(11)-C(9)-C(14) | 118.3(2) |
| O(4)-C(10)-C(12) | 120.9(2) |
| O(4)-C(10)-C(13) | 120.7(2) |
| C(12)-C(10)-C(13) | 118.4(2) |

Experimental Protocols

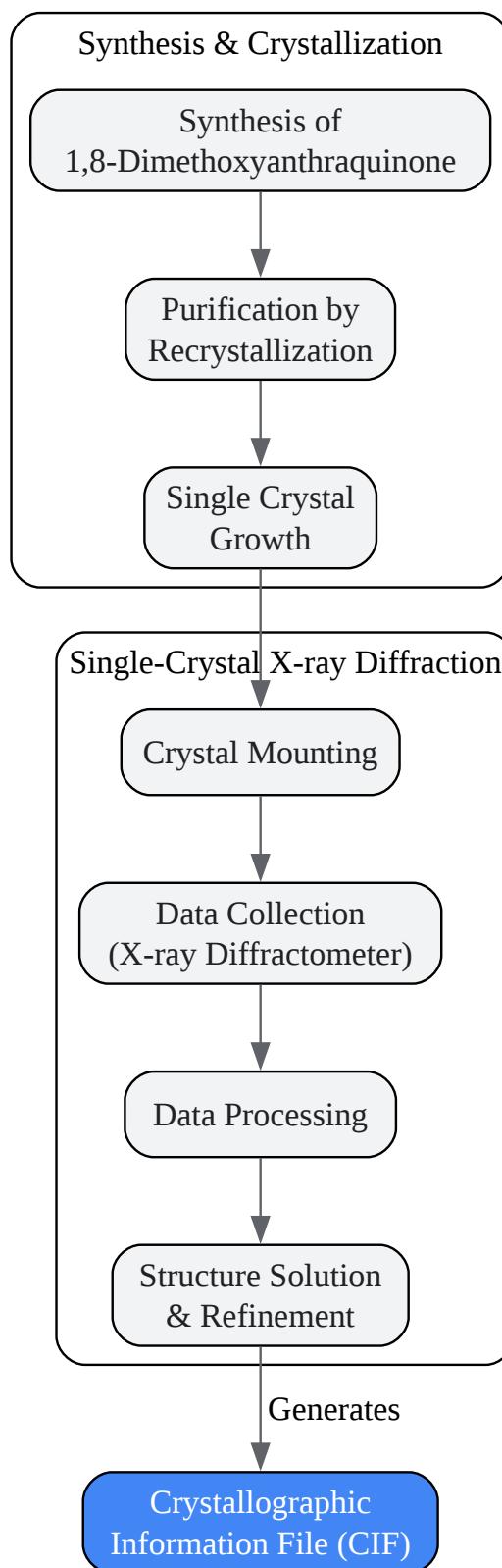
The determination of the crystal structure of **1,8-Dimethoxyanthraquinone** is achieved through a standard and rigorous experimental workflow. The following protocol is a representative methodology for single-crystal X-ray diffraction studies.

Synthesis and Crystallization

- Synthesis: **1,8-Dimethoxyanthraquinone** can be synthesized via the methylation of 1,8-dihydroxyanthraquinone (danthron) or through other established synthetic routes.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to obtain high-purity crystalline material.
- Single Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system.

Single-Crystal X-ray Diffraction Data Collection and Structure Solution

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K or 293 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and a detector. A series of diffraction images are collected by rotating the crystal.
- Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.



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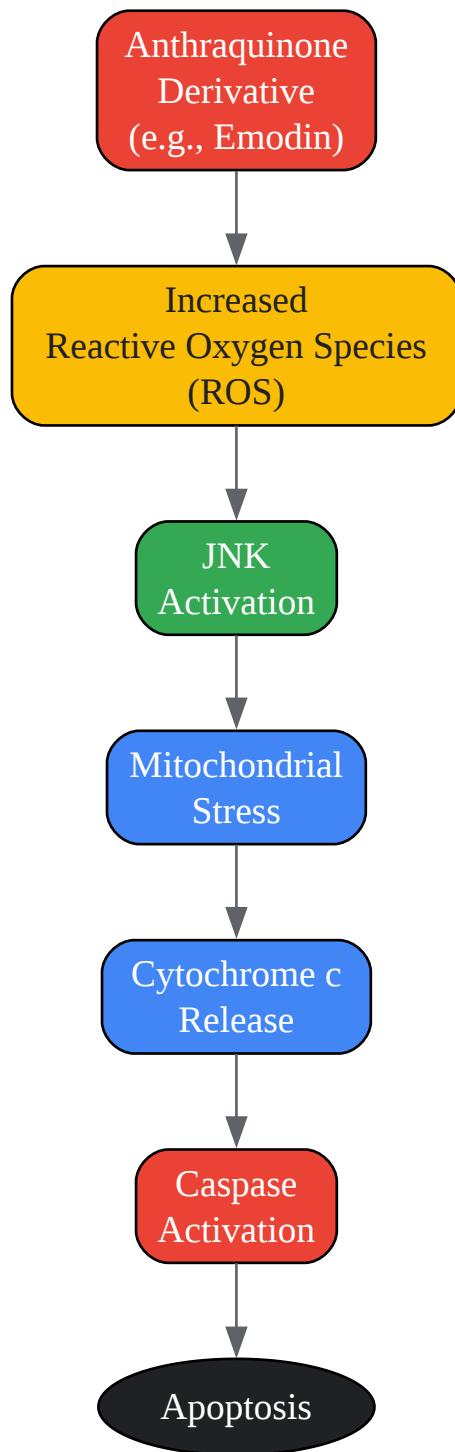
Caption: Experimental workflow for crystal structure determination.

Biological Signaling Pathways

Extensive searches of scientific literature and databases did not yield specific information on the direct interaction of **1,8-Dimethoxyanthraquinone** with characterized biological signaling pathways. However, the broader class of anthraquinone derivatives is known to exhibit a range of biological activities, often through the modulation of key cellular signaling cascades.

For illustrative purposes, a generalized signaling pathway commonly affected by other anthraquinones, such as emodin, is presented below. It is crucial to note that this diagram represents a potential mechanism and has not been specifically validated for **1,8-Dimethoxyanthraquinone**. Further research is required to elucidate the precise biological targets and mechanisms of action for this specific compound.

Many anthraquinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway.



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Caption: Generalized ROS/JNK-mediated apoptosis pathway for some anthraquinones.

This guide provides a foundational understanding of the crystal structure of **1,8-Dimethoxyanthraquinone**. The presented data and protocols are intended to support further

research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

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